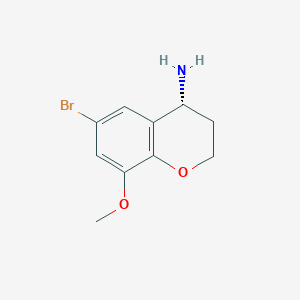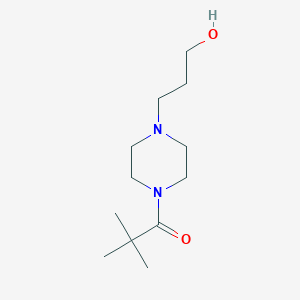
1-(4-(3-Hydroxypropyl)piperazin-1-yl)-2,2-dimethylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(piperazin-1-yl)ethan-1-one , is a chemical compound with the molecular formula C9H18N2O2. Its systematic name reflects its composition: a piperazine ring with a hydroxypropyl group and an acetyl group attached. Let’s explore its properties and applications.
Méthodes De Préparation
Synthetic Routes:: The synthesis of 1-(piperazin-1-yl)ethan-1-one involves several steps. One common synthetic route includes the following reactions:
Acetylation of Piperazine: The starting material, piperazine, undergoes acetylation using acetic anhydride or acetyl chloride. This reaction introduces the acetyl group.
Hydroxypropylation: The acetylated piperazine reacts with 3-chloropropanol (or 3-hydroxypropyl chloride) to form the desired compound. The hydroxypropyl group is introduced during this step.
Industrial Production:: While industrial-scale production methods may vary, the above synthetic route provides a foundation for large-scale synthesis.
Analyse Des Réactions Chimiques
1-(piperazin-1-yl)ethan-1-one can participate in various chemical reactions:
Oxidation: It can be oxidized to form an oxo derivative.
Reduction: Reduction of the carbonyl group yields the corresponding alcohol.
Substitution: The piperazine nitrogen can undergo substitution reactions. Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents.
Major products:
- Oxidation: 1-(piperazin-1-yl)ethan-1-one → oxo derivative
- Reduction: 1-(piperazin-1-yl)ethan-1-one → alcohol derivative
Applications De Recherche Scientifique
Medicinal Chemistry: Researchers explore its potential as a scaffold for drug development due to its piperazine moiety, which is prevalent in pharmaceuticals.
Neuroscience: The compound’s piperazine ring may interact with neurotransmitter receptors.
Polymer Chemistry: It can serve as a building block for polymer synthesis.
Mécanisme D'action
The exact mechanism remains an active area of research. its effects likely involve interactions with specific molecular targets or pathways, possibly related to its piperazine functionality.
Comparaison Avec Des Composés Similaires
1-(piperazin-1-yl)ethan-1-one shares similarities with other piperazine derivatives, but its unique combination of acetyl and hydroxypropyl groups sets it apart.
Propriétés
Formule moléculaire |
C12H24N2O2 |
|---|---|
Poids moléculaire |
228.33 g/mol |
Nom IUPAC |
1-[4-(3-hydroxypropyl)piperazin-1-yl]-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)11(16)14-8-6-13(7-9-14)5-4-10-15/h15H,4-10H2,1-3H3 |
Clé InChI |
QYCYITRMGJSYDB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)N1CCN(CC1)CCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



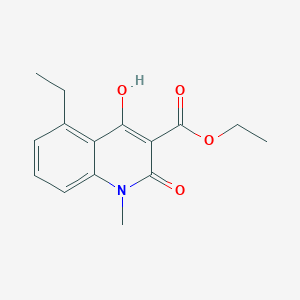
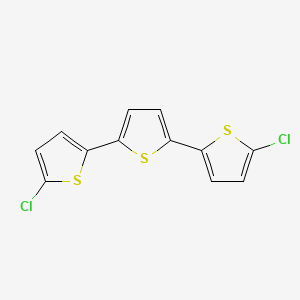


![3-Benzyl 1-ethyl 3-azabicyclo[3.1.0]hexane-1,3-dicarboxylate](/img/structure/B13028105.png)

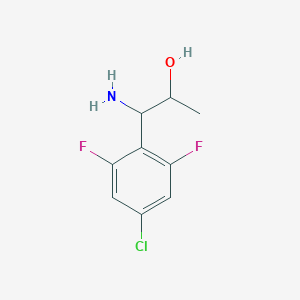

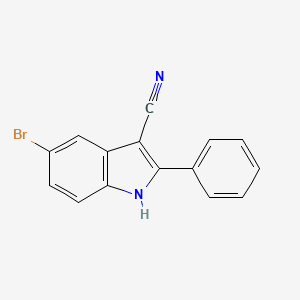
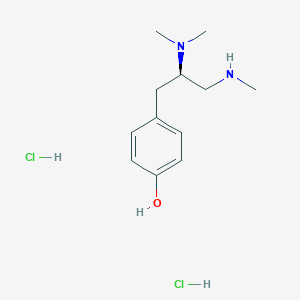
![4H-Pyrazolo[1,5-a]benzimidazole-3-carboxylic acid](/img/structure/B13028148.png)
